
Molybdenum--sulfanylidenenickel (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdenum–sulfanylidenenickel (1/1) is a compound that consists of molybdenum and nickel atoms bonded with a sulfanylidenen ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum–sulfanylidenenickel (1/1) typically involves the reaction of molybdenum and nickel precursors with a sulfur source under controlled conditions. One common method is the co-precipitation of molybdenum and nickel salts followed by sulfurization. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of molybdenum–sulfanylidenenickel (1/1) may involve large-scale chemical reactors where molybdenum and nickel salts are mixed with sulfur compounds. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Molybdenum–sulfanylidenenickel (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the sulfanylidenen ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or hydrazine, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield molybdenum and nickel oxides, while reduction may produce lower oxidation state compounds.
Applications De Recherche Scientifique
Molybdenum–sulfanylidenenickel (1/1) has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and hydrodesulfurization.
Materials Science: The compound is studied for its potential use in advanced materials, such as superconductors and magnetic materials.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicine, such as antimicrobial agents.
Industry: It is used in industrial processes that require robust and efficient catalysts.
Mécanisme D'action
The mechanism by which molybdenum–sulfanylidenenickel (1/1) exerts its effects involves the interaction of its molybdenum and nickel centers with substrates. The sulfanylidenen ligand plays a crucial role in stabilizing the compound and facilitating its reactivity. Molecular targets and pathways involved include electron transfer processes and coordination with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Molybdenum disulfide (MoS2): A well-known compound with similar sulfur ligands, used in lubrication and catalysis.
Nickel sulfide (NiS): Another compound with nickel and sulfur, used in various industrial applications.
Uniqueness
Molybdenum–sulfanylidenenickel (1/1) is unique due to its combination of molybdenum and nickel with a sulfanylidenen ligand, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
59787-38-1 |
|---|---|
Formule moléculaire |
MoNiS |
Poids moléculaire |
186.71 g/mol |
Nom IUPAC |
molybdenum;sulfanylidenenickel |
InChI |
InChI=1S/Mo.Ni.S |
Clé InChI |
MRDDPVFURQTAIS-UHFFFAOYSA-N |
SMILES canonique |
S=[Ni].[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


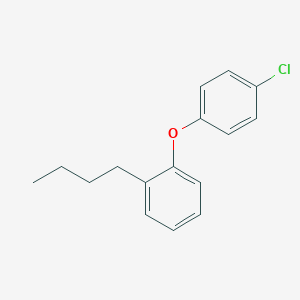
![N-[3-(2,4-Diamino-6-methyl-pyrimidin-5-YL)propyl]-4-methyl-N-phenyl-benzenesulfonamide](/img/structure/B14617622.png)
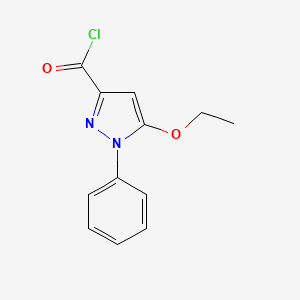
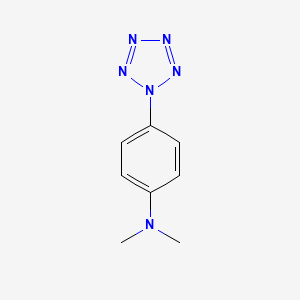
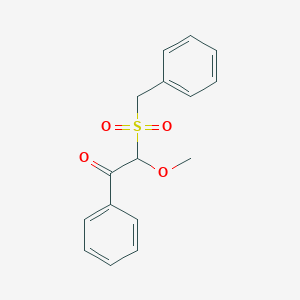

![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
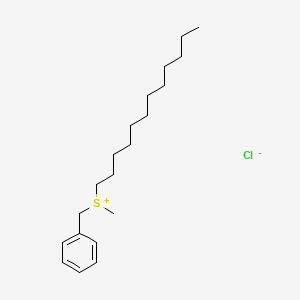
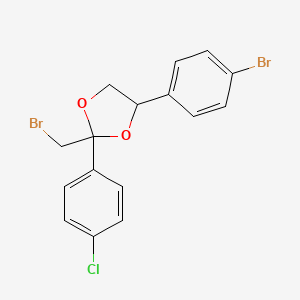
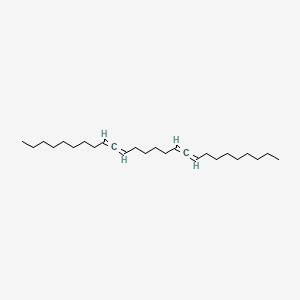

![2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14617699.png)
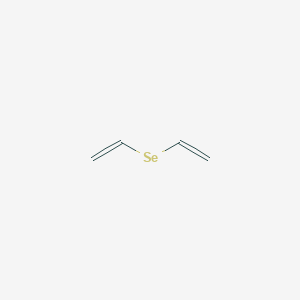
![Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-](/img/structure/B14617717.png)
